molecular formula C6H10ClN3O3 B1440855 Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride CAS No. 652158-84-4

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride

Cat. No. B1440855
CAS RN: 652158-84-4
M. Wt: 207.61 g/mol
InChI Key: VCDNOQLFRYWBBY-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride” is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The presence of an ethyl ester (-COOC2H5) and an aminomethyl (-NH2CH2-) group suggests potential reactivity at these sites.


Molecular Structure Analysis

The molecular structure of this compound would likely show the oxadiazole ring as the central feature, with the ethyl ester and aminomethyl groups attached at the 2- and 5-positions, respectively . The hydrochloride indicates the presence of a hydrochloric acid moiety, which could suggest that the compound exists as a salt in its solid state .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxadiazole ring and the functional groups attached to it. The aminomethyl group could act as a nucleophile in reactions, while the ethyl ester could undergo hydrolysis or other reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the polar aminomethyl and ethyl ester groups could influence its solubility in different solvents .

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride has potential applications in pharmaceutical synthesis. It can serve as a building block for the creation of various pharmacologically active compounds. For instance, its derivatives have been investigated for their antiviral properties against viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza .

Biotechnology

In biotechnology, this compound could be utilized in the development of new biocatalytic processes. Its structure allows for the potential creation of novel enzymes or the enhancement of existing enzymatic pathways, which could lead to more efficient bioproduction methods .

Agriculture

The derivatives of Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride could find use in agriculture as antiviral agents. Their ability to inhibit the replication of certain viruses could be harnessed to protect crops from viral diseases, thereby improving yield and sustainability .

Material Science

In material science, this compound could contribute to the development of new materials with unique properties. Its derivatives might be used as curing agents in epoxy resins or as monomers for biopolymers, offering environmentally friendly alternatives to traditional materials .

Environmental Applications

The compound’s derivatives could be applied in environmental science, particularly in the valorization of biomass-derived furfurals. They could be used to convert biomass into valuable chemicals and fuels, adhering to the principles of green chemistry and sustainability .

Industrial Uses

Industrially, Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride could be used in the synthesis of solvents, plastics, resins, and fuel additives. Its role as an intermediate in the production of these substances could be crucial in developing more efficient and eco-friendly industrial processes .

Future Directions

The study of oxadiazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3.ClH/c1-2-11-6(10)5-9-8-4(3-7)12-5;/h2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDNOQLFRYWBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719284
Record name Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride

CAS RN

652158-84-4
Record name Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
Reactant of Route 2
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
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Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
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Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
Reactant of Route 5
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
Reactant of Route 6
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride

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